molecular formula C18H17ClN4O2S B2378348 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1115929-83-3

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2378348
CAS RN: 1115929-83-3
M. Wt: 388.87
InChI Key: AJRBMCNIZXWIBA-UHFFFAOYSA-N
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Description

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research studies.

Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

Research has shown that derivatives related to the given chemical structure have significant antinociceptive and anti-inflammatory activities. For instance, studies on thiazolopyrimidine derivatives report the synthesis and evaluation of compounds with marked antinociceptive and anti-inflammatory effects, supported by pharmacological screenings and detailed synthesis procedures (Selvam et al., 2012).

Antimicrobial and Antifungal Activities

Compounds synthesized with similar chemical structures have demonstrated promising antimicrobial and antifungal activities. A study on novel heterocyclic compounds containing a sulfamido moiety highlighted their effectiveness against bacterial and fungal strains, indicating a potential for the development of new antimicrobial agents (Nunna et al., 2014).

Anticancer Activity

The exploration of chemical structures akin to 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide has extended into anticancer research. One study synthesized derivatives and evaluated their anticancer activity, revealing potent and selective cytotoxic effects against leukemia cell lines. This suggests the potential of these compounds as leads for the development of new anticancer drugs (Horishny et al., 2021).

Structural Analysis for Drug Design

Crystal structure analysis of related compounds has provided insights into their conformational dynamics, which is crucial for the rational design of drugs targeting specific biological pathways. Studies focusing on the crystal structures offer a foundation for understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of more effective therapeutic agents (Subasri et al., 2016).

properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c19-14-5-3-13(4-6-14)9-20-16-8-18(23-12-22-16)26-11-17(24)21-10-15-2-1-7-25-15/h1-8,12H,9-11H2,(H,21,24)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRBMCNIZXWIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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